(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a chloro-substituted phenyl ring, a difluoromethoxy group, and an ethanamine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(difluoromethoxy)benzene and ®-1-phenylethanamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon or a Lewis acid.
Reaction Steps: The key steps in the synthesis include
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Altering gene expression patterns, which can influence cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
- (1R)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine hydrochloride
- (1R)-1-[5-chloro-2-(fluoromethoxy)phenyl]ethan-1-amine hydrochloride
Uniqueness
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBUTRVGCQISG-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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